Scientific Field: Organic Chemistry
Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols.
Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects.
Scientific Field: Materials Science
Application Summary: Magnesium is used for engineering applications in automotive, aerospace, and consumer electronics.
Results or Outcomes: Magnesium has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications.
Scientific Field: Chemical Science
Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis.
Methods of Application: The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach.
Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation.
Application Summary: Phenylmagnesium bromide is a Grignard reagent and is often used as a synthetic equivalent for the phenyl “Ph −” synthon.
Methods of Application: Phenylmagnesium bromide is prepared by reaction of bromobenzene with magnesium metal.
Results or Outcomes: The compound invariably forms an adduct with two OR 2 ligands from the ether or THF solvent.
Magnesium,bromo[3-(phenylmethoxy)phenyl]- is an organometallic compound characterized by its unique structure, which includes a magnesium atom bonded to a bromine atom and a phenylmethoxy group. Its molecular formula is C₁₃H₁₁BrMgO, and it has a molecular weight of 287.4348 g/mol . This compound is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its strong nucleophilic properties.
These reactions demonstrate the versatility of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in organic synthesis.
The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- typically involves the following steps:
This method allows for the efficient production of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in laboratory settings.
Magnesium,bromo[3-(phenylmethoxy)phenyl]- has several applications in organic chemistry:
Magnesium,bromo[3-(phenylmethoxy)phenyl]- shares similarities with other organometallic compounds, particularly other Grignard reagents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Phenylmagnesium bromide | C₆H₅MgBr | Widely used Grignard reagent for phenyl synthesis |
4-Benzyloxyphenylmagnesium bromide | C₁₃H₁₁BrMgO | Contains a benzyloxy group; used in similar synthetic pathways |
Magnesium bromo[4-methoxyphenyl] | C₁₃H₁₁BrMgO | Similar structure but differs in substituent position |
These compounds are distinguished by their functional groups and positions on the aromatic ring, which influence their reactivity and applications in synthetic chemistry.